3-(1-Aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide 3-(1-Aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17656616
InChI: InChI=1S/C7H15NO3S/c1-6(4-8)7(9)2-3-12(10,11)5-7/h6,9H,2-5,8H2,1H3
SMILES:
Molecular Formula: C7H15NO3S
Molecular Weight: 193.27 g/mol

3-(1-Aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide

CAS No.:

Cat. No.: VC17656616

Molecular Formula: C7H15NO3S

Molecular Weight: 193.27 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide -

Specification

Molecular Formula C7H15NO3S
Molecular Weight 193.27 g/mol
IUPAC Name 3-(1-aminopropan-2-yl)-1,1-dioxothiolan-3-ol
Standard InChI InChI=1S/C7H15NO3S/c1-6(4-8)7(9)2-3-12(10,11)5-7/h6,9H,2-5,8H2,1H3
Standard InChI Key NVYNZDCJAPJVIG-UHFFFAOYSA-N
Canonical SMILES CC(CN)C1(CCS(=O)(=O)C1)O

Introduction

Structural Features and Nomenclature

The compound’s IUPAC name, 3-(1-aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide, delineates its core structure:

  • Tetrahydrothiophene backbone: A saturated five-membered ring containing one sulfur atom.

  • 1,1-Dioxide functionality: The sulfur atom is oxidized to a sulfone group, enhancing the molecule’s polarity and stability .

  • 3-Hydroxy substituent: A hydroxyl group at the 3-position introduces hydrogen-bonding capability.

  • 1-Aminopropan-2-yl side chain: A branched alkylamine group at the same carbon as the hydroxyl, contributing to chiral centers and potential biological activity .

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular formulaC₆H₁₃NO₃S
Molecular weight191.24 g/mol
Sulfone groupS=O bonds at positions 1 and 1
StereochemistryChiral centers at C3 (hydroxyl and substituent)

Synthesis and Reaction Pathways

While no explicit synthesis route for this compound is documented, analogous tetrahydrothiophene sulfones and amines suggest feasible methodologies:

Oxidation of Tetrahydrothiophene Precursors

Tetrahydrothiophene derivatives are often oxidized to sulfones using hydrogen peroxide or ozone . For example, Tetrahydrothiophene-1,1-dioxide (CAS 126-33-0) is synthesized via H₂O₂-mediated oxidation . Applying this to a hydroxyl- and amine-substituted precursor could yield the target molecule.

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsIntermediate
1Ring oxidationH₂O₂, acetic acid, 50°C3-hydroxytetrahydrothiophene 1,1-dioxide
2Nitroalkylation2-nitropropene, K₂CO₃, DMF3-(2-nitropropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide
3Reduction of nitro groupH₂, Pd/C, ethanolTarget compound

Physicochemical Properties

Data extrapolated from related compounds (e.g., Tetrahydrothiophene-1,1-dioxide, CAS 126-33-0 ) suggest:

  • Solubility: High solubility in polar solvents (water, DMSO) due to sulfone and hydroxyl groups.

  • Melting point: Estimated 120–140°C (similar to C₄H₈O₂S derivatives ).

  • Stability: Sulfone groups resist further oxidation, enhancing thermal stability.

Spectroscopic Characteristics

  • IR: Strong S=O stretches near 1150 cm⁻¹ and 1300 cm⁻¹; O-H stretch ~3300 cm⁻¹.

  • NMR:

    • ¹H: δ 3.5–4.0 ppm (S-O adjacent CH₂), δ 1.2–1.5 ppm (aminopropyl CH₃).

    • ¹³C: δ 55 ppm (C-SO₂), δ 70 ppm (C-OH).

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